
cis-(-)-Paroxetine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-(-)-Paroxetine Hydrochloride, also designated as Paroxetine Hydrochloride Hemihydrate Impurity E, is a stereoisomeric by-product formed during the synthesis of Paroxetine Hydrochloride, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders . Its molecular formula is C₁₉H₂₁ClFNO₃ (molecular weight: 365.83), with a (3RS,4RS) spatial configuration on the piperidine ring . Unlike the therapeutic (3S,4R)-trans isomer (active Paroxetine), the cis isomer lacks clinical efficacy due to its altered stereochemistry, which reduces binding affinity to serotonin transporters . Regulatory guidelines, such as those from the USP and EP, mandate strict control of this impurity (<0.15% in final formulations) to ensure drug safety and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-(-)-paroxetine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the key intermediate: The synthesis begins with the preparation of a key intermediate, which involves the reaction of a substituted phenol with a suitable alkylating agent.
Cyclization: The intermediate undergoes cyclization to form a tetrahydropyridine derivative.
Resolution of enantiomers: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Formation of hydrochloride salt: The desired cis-(-)-enantiomer is then converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Chiral Resolution via Tartaric Acid Derivatives
The enantiomeric purity of cis-(-)-Paroxetine Hydrochloride is achieved through chiral resolution using dibenzoyl tartaric acid (DBTA) or ditoluoyl tartaric acid (DTTA) .
-
Reaction Conditions :
-
Outcome : Enantiomeric excess (>98% ee) is achieved, critical for pharmacological activity .
Hydrogenation and Reduction Steps
Reduction reactions are pivotal in forming the piperidine backbone:
-
Catalytic Hydrogenation :
-
Lithium Aluminium Hydride (LiAlH₄) Reduction :
Methylation and Protecting Group Strategies
Methylation introduces the N-methyl group essential for SSRI activity:
-
Methylating Agents : Formaldehyde/formic acid, methyliodide, or dimethyl sulfate .
-
Key Intermediate : Cis-(±)-4-(4-fluorophenyl)-1-methyl-piperidine-3-carboxylic acid methylester .
C–H Functionalization for Aryl Group Installation
Palladium-catalyzed C–H arylation enables stereoselective aryl group introduction :
-
Conditions :
-
Outcome :
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt:
-
Reaction : Paroxetine free base + HCl → Paroxetine Hydrochloride .
-
Conditions :
-
Crystallization : Recrystallization in toluene yields the hemihydrate form .
Stereochemical Control and Isomerization
Epimerization ensures the correct trans-stereochemistry:
Key Reaction Parameters Table
Structural and Functional Insights
Scientific Research Applications
Overview
Cis-(-)-Paroxetine Hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is primarily used in the treatment of various psychiatric disorders. Its efficacy has been well-documented in clinical studies, particularly for conditions such as major depressive disorder, anxiety disorders, and obsessive-compulsive disorder. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.
Treatment of Major Depressive Disorder (MDD)
This compound has shown significant efficacy in treating MDD. A meta-analysis of 40 clinical trials involving 3704 patients indicated that paroxetine was more effective than placebo, with a lower rate of non-improvement in symptoms (random effect relative risk [RR] = 0.83) .
Study | Patients | Paroxetine Efficacy | Placebo Efficacy |
---|---|---|---|
Meta-analysis | 3704 | 78% improvement | 51% improvement |
Social Anxiety Disorder (SAD)
In randomized controlled trials, paroxetine demonstrated substantial benefits in preventing relapse in patients with social anxiety disorder. One study found that only 14% of patients treated with paroxetine relapsed compared to 39% in the placebo group (odds ratio = 0.24) .
Study | Treatment Duration | Paroxetine Relapse Rate | Placebo Relapse Rate |
---|---|---|---|
Randomized Trial | 36 weeks | 14% | 39% |
Obsessive-Compulsive Disorder (OCD)
This compound is also effective for OCD treatment. Clinical trials have shown a significant reduction in OCD symptoms with paroxetine compared to placebo, supporting its use as a first-line treatment option.
Case Study 1: Efficacy in Elderly Patients
A study focusing on elderly patients with depression found that paroxetine improved depressive symptoms significantly over a treatment period of 12 weeks, with a notable safety profile regarding adverse effects .
Case Study 2: Parkinson's Disease and Depression
Research indicated that paroxetine therapy improved depressive symptoms and motor function in patients with Parkinson's disease. The study reported that patients receiving paroxetine showed a marked improvement in the Hamilton Depression Rating Scale (HAMD) scores .
Safety and Tolerability
While this compound is generally well-tolerated, some studies have reported higher incidences of adverse effects compared to placebo groups. Notably, a review indicated that patients on paroxetine were more likely to report side effects and suicidal tendencies .
Adverse Event | Paroxetine Group (%) | Placebo Group (%) |
---|---|---|
Any Adverse Event | 15% | 11% |
Suicidal Tendencies | 2% | 1% |
Mechanism of Action
cis-(-)-Paroxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound binds to the serotonin transporter (SERT) and blocks its function, preventing the reabsorption of serotonin. This action is believed to contribute to its antidepressant and anxiolytic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Related Compounds
Stereoisomers of Paroxetine Hydrochloride
Paroxetine Hydrochloride exists in multiple stereoisomeric forms, each with distinct pharmacological properties:
Key Differences :
- Stereochemistry : The cis isomer’s (3RS,4RS) configuration disrupts the optimal spatial arrangement required for serotonin transporter binding, rendering it pharmacologically inactive .
- Synthesis By-Products : cis-(-)-Paroxetine forms due to incomplete stereochemical control during manufacturing, while Related Compound B arises from racemization .
Comparison with Non-Paroxetine Compounds
While structurally distinct from other SSRIs (e.g., fluoxetine, sertraline), cis-(-)-Paroxetine shares similarities with impurities in related drugs:
- Nisoxetine Hydrochloride: A norepinephrine reuptake inhibitor with a piperidine backbone but differing substituents (CAS 57754-86-6) .
Analytical Differentiation and Quality Control
Chromatographic methods are critical for distinguishing cis-(-)-Paroxetine from the active compound:
- HPLC Retention Times : cis-(-)-Paroxetine exhibits a retention time of ~0.9 relative to Paroxetine (1.0) under USP-recommended conditions .
- Identification Tests : Chloride ion verification and spectral analysis (e.g., IR, NMR) confirm structural integrity .
Regulatory Limits :
Biological Activity
Cis-(-)-Paroxetine Hydrochloride is a stereoisomer of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its chemical structure, which includes two chiral centers leading to four possible stereoisomers: trans(+/-) and cis(+/-). The active form in clinical use is the trans(-) configuration, while the cis isomers are generally considered impurities with limited therapeutic efficacy .
Property | Value |
---|---|
Molecular Formula | C19H21ClFNO3 |
Molecular Weight | 345.84 g/mol |
Solubility | Slightly soluble in water |
Polymorphic Forms | Hemihydrate, Anhydrate A, B, C |
Pharmacological Activity
This compound exhibits several pharmacological activities, primarily as a serotonin uptake inhibitor. It has been shown to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, contributing to its antidepressant and anxiolytic effects .
The mechanism of action involves the inhibition of the serotonin transporter (SERT), which increases serotonin levels in the synaptic cleft. Recent studies have demonstrated that paroxetine binding to SERT is influenced by various structural modifications. For instance, brominated and iodinated derivatives of paroxetine exhibited decreased potency in inhibiting serotonin transport compared to the parent compound .
Study on Anticancer Activity
Recent research has indicated that this compound may possess anticancer properties. A study highlighted its potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The findings suggest that it could be explored as an adjunct therapy in oncology settings .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has a half-life similar to its trans counterpart, with absorption rates affected by food intake and metabolic pathways. A bioequivalence study indicated comparable pharmacokinetic profiles under controlled conditions .
Table 2: Pharmacokinetic Parameters
Parameter | cis-(-)-Paroxetine HCl | Reference (trans) |
---|---|---|
AUC0-t (ng.h/ml) | 102 ± 138 | 100 ± 127 |
Cmax (ng/ml) | 5.7 ± 4.2 | 5.5 ± 3.9 |
tmax (h) | 5.0 (3.0 – 7.5) | 5.5 (3.5 – 7.5) |
t1/2 (h) | 18 ± 11 | 17 ± 12 |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying cis-(-)-Paroxetine Hydrochloride in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the primary method for quantification, particularly for dissolution testing and impurity profiling. The United States Pharmacopeia (USP) specifies chromatographic conditions, including the use of a system suitability mixture containing paroxetine-related compounds A and B to validate column efficiency and resolution . For extended-release formulations, dissolution similarity factor (f2) is employed to compare release profiles against reference products .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Per UN GHS guidelines, researchers must use personal protective equipment (PPE), including gloves, eye protection, and lab coats. Work should be conducted in well-ventilated areas to avoid inhalation exposure. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for skin contact or ingestion .
Q. What are the key pharmacopeial requirements for this compound regarding impurity limits?
The USP mandates identification and quantification of related compounds, such as paroxetine-related compound A (3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)piperidine hydrochloride) and compound B (4-phenyl analog), with acceptance criteria ≤1.0% each. Chromatographic retention times and response factors are validated using system suitability standards .
Advanced Research Questions
Q. How can researchers address discrepancies in dissolution profiles between generic and reference formulations of this compound?
Orthogonal experimental design combined with fuzzy comprehensive evaluation is recommended. Variables like disintegrant concentration (e.g., PVPP) and filler ratios (e.g., MCC/mannitol) are optimized using disintegration time and sensory attributes (e.g., taste, texture) as multi-dimensional evaluation indices . Dissolution similarity (f2 > 50) ensures bioequivalence .
Q. What structural elucidation techniques confirm the stereochemistry of this compound?
Two-dimensional nuclear magnetic resonance (2D-NMR), including ¹H-¹H COSY, HSQC, and HMBC, is used to assign all hydrogen and carbon signals. DEPT 135° spectra differentiate CH, CH2, and CH3 groups, while stereospecific assignments rely on coupling constants in ¹H-NMR .
Q. How does thermodynamic analysis predict the stability of amorphous this compound during formulation development?
Theoretical models (e.g., moisture sorption isotherms) and experimental techniques (dynamic vapor sorption) assess the risk of hydrate formation. Glass transition temperature (Tg) and critical relative humidity (RH) data guide storage conditions to prevent recrystallization .
Q. What experimental designs optimize the formulation of fast-dissolving sublingual films containing this compound?
Single-factor experiments screen disintegrants (e.g., PVPP) and flavor correctants (aspartame/citric acid), followed by orthogonal testing to balance disintegration time (<30 seconds) and palatability. Quality-by-design (QbD) principles ensure robustness .
Q. How do hydrophilic matrix materials affect the release kinetics of extended-release this compound tablets?
Hydroxypropyl methylcellulose (HPMC) grades (K100LV, K4M) are evaluated for gel-layer formation. Higher viscosity polymers (K4M) prolong drug release by reducing water penetration, validated via zero-order or Higuchi model fitting. Enteric coatings further modulate pH-dependent release .
Q. Methodological Considerations
- PICOT Framework : For clinical studies, structure research questions using Population (e.g., depressive disorder patients), Intervention (e.g., extended-release formulation), Comparison (e.g., immediate-release tablets), Outcome (e.g., bioavailability), and Time (e.g., 24-hour pharmacokinetics) .
- Data Contradictions : Use multivariate analysis (e.g., ANOVA) to resolve discrepancies in dissolution or stability data, incorporating factors like excipient variability or environmental conditions .
Properties
CAS No. |
105813-04-5 |
---|---|
Molecular Formula |
C19H21ClFNO3 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m0./s1 |
InChI Key |
GELRVIPPMNMYGS-SQQLFYIASA-N |
SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Isomeric SMILES |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.